2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMOVKWFYRMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the cyclization of hydrazine intermediates with appropriate reagents. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . The reaction is performed at room temperature for several hours, followed by isolation of the product through extraction and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative reactions, particularly involving the triazole and pyridazine rings.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyridazine rings play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Molecular Comparisons
Key Observations :
- R₁ Substituent : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in , affecting electronic properties and receptor interactions.
- R₂ Substituent : The acetamide group in the target and differs in terminal substitution (oxolan vs. 4-acetamidophenyl), altering hydrophilicity. The ethanamine group in reduces molecular weight and may enhance blood-brain barrier penetration.
Key Observations :
- Triazolo-pyridazine Core : Shared across , and the target compound, this scaffold is associated with kinase inhibition and epigenetic modulation .
- Substituent Impact : The 4-methoxyphenyl group (target) may enhance metabolic stability compared to 4-chlorophenyl . The oxolan-methyl side chain (target and ) improves solubility over aryl-substituted analogs.
- Toxicity : Compounds with acetamide/amine termini (e.g., ) require stringent safety measures due to acute toxicity risks, while higher molecular weight derivatives (e.g., ) face bioavailability challenges.
Activité Biologique
The compound 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that integrates multiple functional groups. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 285.31 g/mol. The presence of the triazole and pyridazine rings, along with the sulfanyl and acetylamino groups, contributes to its diverse chemical reactivity and potential biological applications.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
| CAS Number | 1204296-37-6 |
| Molecular Formula | C14H15N5O2 |
| Molecular Weight | 285.31 g/mol |
| Purity | 95% |
Anticancer Properties
Research has indicated that compounds containing 1,2,4-triazole and pyridazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit cancer cell proliferation. A study highlighted that triazole derivatives demonstrated cytotoxic activity against various human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of compounds containing triazole structures. A review indicated that such compounds could exhibit antibacterial and antifungal properties. Specifically, mercapto-substituted triazoles have been reported to show promising results against a range of pathogens . The compound may similarly interact with microbial targets due to its structural characteristics.
Enzyme Inhibition
The inhibition of metabolic enzymes is another potential mechanism through which this compound may exert its biological effects. Research has shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This suggests that the compound could be explored for therapeutic applications in treating conditions like Alzheimer's disease.
Case Studies
- Cytotoxicity Studies
-
Antimicrobial Efficacy
- In a comparative study of triazole derivatives against bacterial strains, certain compounds showed enhanced activity compared to standard antibiotics. This indicates a potential for developing new antimicrobial agents based on similar structures .
- Enzyme Interaction Analysis
Q & A
Basic: What are the optimized multi-step synthetic routes for this compound, and how can reaction conditions be controlled for high yield?
Methodological Answer:
The synthesis typically involves:
Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines to form the triazolo[4,3-b]pyridazine core .
Sulfanyl Acetamide Coupling : Thiol-ether formation using a sulfanylacetic acid intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) .
Oxolane Methyl Amidation : Coupling the intermediate with (oxolan-2-yl)methylamine via carbodiimide-mediated activation (e.g., EDC/HOBt in DCM) .
Key Controls :
- Temperature optimization (e.g., strict control during exothermic steps).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Basic: How can the molecular structure and purity of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : Resolve 3D conformation to confirm stereoelectronic effects on bioactivity .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition :
- Kinase/phosphatase assays (e.g., ATPase/GTPase activity via malachite green assay) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets using ³H-labeled antagonists) .
Note : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions :
- Use identical cell lines/passage numbers, serum-free media, and incubation times .
- Off-Target Profiling : Screen against unrelated targets (e.g., CEREP panels) to identify nonspecific interactions .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves .
- Meta-Analysis : Compare logP, solubility, and assay pH to identify confounding factors .
Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the oxolane methyl group for hydrolytic activation .
- Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes .
- Salt Formation : Convert the acetamide to a hydrochloride salt via HCl gas titration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) .
Advanced: How can structure-activity relationship (SAR) studies be designed for the triazolo-pyridazine core?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents:
- Methoxyphenyl → fluorophenyl/chlorophenyl for electronic effects .
- Oxolane methyl → cyclopentyl/THF for steric modulation .
- Biological Testing : Correlate substituent changes with IC₅₀ shifts in kinase assays .
- Computational Modeling :
- Dock analogs into target proteins (e.g., AutoDock Vina) to predict binding affinities .
- Calculate electrostatic potential maps (Gaussian 09) to identify H-bond donors/acceptors .
Advanced: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for binding affinity changes upon substituent modification .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond with kinase hinge region) using MOE .
Advanced: How should stability issues during long-term storage be addressed?
Methodological Answer:
- Degradation Analysis :
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Stabilizers : Add antioxidants (0.1% BHT) or store under argon in amber vials .
- Lyophilization : Prepare lyophilized powder in sucrose matrix (5% w/v) for −80°C storage .
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